2-(4-Chloro-1-phenylbutylidene)malononitrile 2-(4-Chloro-1-phenylbutylidene)malononitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16055395
InChI: InChI=1S/C13H11ClN2/c14-8-4-7-13(12(9-15)10-16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2
SMILES:
Molecular Formula: C13H11ClN2
Molecular Weight: 230.69 g/mol

2-(4-Chloro-1-phenylbutylidene)malononitrile

CAS No.:

Cat. No.: VC16055395

Molecular Formula: C13H11ClN2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-1-phenylbutylidene)malononitrile -

Specification

Molecular Formula C13H11ClN2
Molecular Weight 230.69 g/mol
IUPAC Name 2-(4-chloro-1-phenylbutylidene)propanedinitrile
Standard InChI InChI=1S/C13H11ClN2/c14-8-4-7-13(12(9-15)10-16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2
Standard InChI Key VHBUBBJWAPUXHG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=C(C#N)C#N)CCCCl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-(4-chloro-1-phenylbutylidene)propanedinitrile, reflects its substitution pattern: a chlorine atom at the fourth position of a phenylbutylidene chain attached to a malononitrile core. Key properties include:

PropertyValue
Molecular FormulaC₁₃H₁₁ClN₂
Molecular Weight230.69 g/mol
Canonical SMILESC1=CC=C(C=C1)C(=C(C#N)C#N)CCCCl
InChI KeyVHBUBBJWAPUXHG-UHFFFAOYSA-N
PubChem CID4460457

The conjugated system formed by the butylidene bridge and nitrile groups contributes to its stability and reactivity. X-ray crystallography of analogous compounds reveals a planar geometry with bond lengths consistent with delocalized π-electrons .

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at ~2,220 cm⁻¹ (C≡N stretch) and ~1,600 cm⁻¹ (C=C aromatic stretch).

  • NMR: ¹H NMR signals at δ 7.2–7.5 ppm (aromatic protons), δ 3.1–3.4 ppm (methylene protons adjacent to chlorine), and δ 2.8–3.0 ppm (allylic protons) .

Synthesis and Reaction Mechanisms

Conventional Synthesis Routes

The compound is typically synthesized via a base-catalyzed condensation reaction between 4-chloro-1-phenylbutyraldehyde and malononitrile. The mechanism proceeds through an enamine intermediate, followed by dehydration to form the α,β-unsaturated nitrile:

4-Chloro-1-phenylbutyraldehyde+MalononitrileBaseEnamine IntermediateH2O2-(4-Chloro-1-phenylbutylidene)malononitrile\text{4-Chloro-1-phenylbutyraldehyde} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{Enamine Intermediate} \xrightarrow{-\text{H}_2\text{O}} \text{2-(4-Chloro-1-phenylbutylidene)malononitrile}

Optimal yields (85–92%) are achieved using microwave-assisted synthesis in diglyme at 120°C for 15 minutes, with malononitrile acting as both reactant and activator .

Reaction Optimization

Key parameters influencing yield:

ParameterOptimal ValueEffect on Yield
Temperature120°CMaximizes kinetics without decomposition
SolventDiglymeEnhances microwave absorption
Catalyst Loading10 mol% MalononitrilePrevents side reactions

Substituting malononitrile with ethyl cyanoacetate or methyl acetoacetate reduces yields to <50%, underscoring its unique activating role .

Applications in Organic Synthesis

Precursor for Heterocycles

The compound’s electron-deficient alkene undergoes cycloaddition reactions with dienophiles to yield pyridine, pyrimidine, and quinoline derivatives. For example, reaction with ammonium acetate produces 2-amino-3-cyano-4-(4-chlorophenyl)pyridines, which exhibit antimicrobial activity .

Cholinesterase Inhibition

In vitro studies demonstrate mixed-type inhibition of acetylcholinesterase (AChE) by styrylquinoxalin-2(1H)-one derivatives synthesized from 2-(4-chloro-1-phenylbutylidene)malononitrile. Compound 4n (IC₅₀ = 1.8 µM) binds to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, as validated by molecular docking .

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